Cas no 1705899-85-9 (N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide)

N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide structure
1705899-85-9 structure
Product Name:N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
CAS No:1705899-85-9
MF:C18H19F3N2O3S
MW:400.4152739048
CID:5367336
Update Time:2025-07-13

N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,3-Dihydro-1-methyl-1H-indol-5-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide
    • N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
    • Inchi: 1S/C18H19F3N2O3S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-27(25,26)15-5-3-14(4-6-15)18(19,20)21/h2-7,10,17,22,24H,8-9,11H2,1H3
    • InChI Key: JSHDBOIJBZHJDP-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2C=CC3=C(C=2)CCN3C)O)(=O)=O)=CC=C(C(F)(F)F)C=C1

N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Introduction to N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1705899-85-9)

N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 1705899-85-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is characterized by the presence of several key functional groups, including a hydroxyl group, an indole moiety, and a sulfonamide group. These features contribute to its unique chemical properties and biological interactions. The indole ring, in particular, is known for its role in various biological processes and has been extensively studied for its potential in drug development.

In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological effects. The compound N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is no exception and has been the focus of several research studies aimed at elucidating its mechanisms of action and exploring its therapeutic potential.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The presence of the trifluoromethyl group in the benzene ring enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. This feature is particularly important for drugs that need to reach their target sites within the body efficiently.

The sulfonamide group is another critical feature that contributes to the biological activity of N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide. Sulfonamides are well-known for their antimicrobial properties and have been used in various therapeutic contexts. The combination of the sulfonamide group with the indole moiety suggests that this compound may exhibit multiple modes of action, making it a versatile candidate for drug development.

Recent studies have begun to explore the potential applications of N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide in treating various diseases. For instance, preliminary research indicates that this compound may have anti-inflammatory properties, which could make it useful in managing conditions such as arthritis or autoimmune disorders. Additionally, its structural features suggest that it might interact with enzymes or receptors involved in cancer pathways, potentially making it a valuable candidate for oncology research.

The synthesis of N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves multiple steps and requires careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 1-methylindole and trifluoromethanesulfonyl chloride. These intermediates are then coupled using appropriate coupling reagents to form the final product.

The purity and stability of N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5 -yl)ethyl] strong > - < strong > 4 - ( trifluorom ethyl ) ben zen e - 1 - sulf on am ide strong > are crucial factors that must be carefully controlled during synthesis and storage. Impurities can significantly affect the biological activity and safety profile of the compound, making rigorous quality control measures essential.

In conclusion, N-[2-hydroxy - 2 - ( 1 - methyl - 2 , 3 - dihydro - 1 H - ind ol - 5 - yl ) eth yl ] strong > - < strong > 4 - ( trif luoro me th yl ) ben zene - 1 - sulf on am ide strong > (CAS No. 1705899 - 85 - 9 ) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the development of novel treatments for a wide range of diseases.

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